Chlorhydrate de Bupivacaïne-d9

Vue d'ensemble

Description

Bupivacaine-d9 Hydrochloride is the labelled analogue of Bupivacaine . Bupivacaine is a medication used to decrease feeling in a specific area . It is a potent local anesthetic with unique characteristics from the amide group of local anesthetics . Local anesthetics are used in regional anesthesia, epidural anesthesia, spinal anesthesia, and local infiltration .

Molecular Structure Analysis

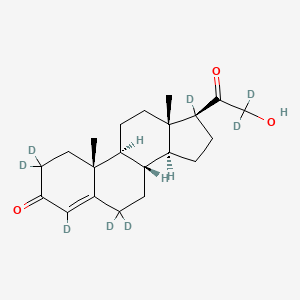

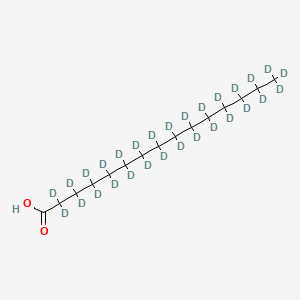

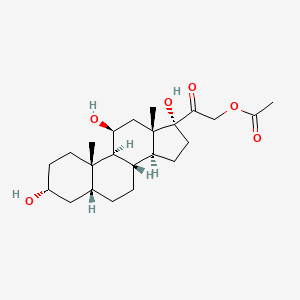

The molecular formula of Bupivacaine-d9 Hydrochloride is C18H29ClN2O . The structure includes an aromatic ring, a connecting group which is an amide, and an ionizable amine group . The exact mass is 333.2533320 g/mol .Physical And Chemical Properties Analysis

Bupivacaine-d9 Hydrochloride has a molecular weight of 333.9 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It has 5 rotatable bonds . The topological polar surface area is 32.3 Ų . The heavy atom count is 22 . The complexity is 321 .Applications De Recherche Scientifique

Optimisation du Processus de Synthèse

Le chlorhydrate de bupivacaïne a fait l'objet de recherches approfondies pour optimiser et améliorer son processus de synthèse . Cela comprend le développement d'une nouvelle méthode d'analyse par chromatographie liquide haute performance (HPLC) . Le processus optimisé offre les avantages d'une opération simple, de la verdeur, de la sécurité, d'une qualité contrôlable et de la rentabilité .

Production à l'échelle industrielle

Le processus de synthèse amélioré du chlorhydrate de bupivacaïne a été appliqué à la production à l'échelle industrielle . Ce processus fournit un support technique fiable pour la production à l'échelle industrielle du chlorhydrate de bupivacaïne .

Gestion de la douleur

Le chlorhydrate de bupivacaïne est largement utilisé dans la gestion de la douleur, en particulier pour la douleur postopératoire . Il a été démontré qu'il était efficace pour soulager la douleur postopératoire sur 24 heures dans un modèle de rat .

Libération prolongée pour un soulagement prolongé de la douleur

Des recherches ont été menées pour développer des liposomes unilamellaires de grande taille à équilibre osmotique qui permettent une libération soutenue de la bupivacaïne pour un soulagement prolongé de la douleur . Cela a le potentiel d'étendre les effets analgésiques de la bupivacaïne .

Anesthésique local

Le chlorhydrate de bupivacaïne est un anesthésique local qui a gagné en popularité en raison de son application pratique, de sa sécurité et de son faible coût

Mécanisme D'action

Target of Action

Bupivacaine-d9 Hydrochloride, a deuterated compound of Bupivacaine, primarily targets sodium ion channels on neuronal cell membranes . It also has an effect on NMDA receptors and L-calcium and potassium channels . These targets play a crucial role in the generation and conduction of nerve impulses, which are critical for pain sensation.

Mode of Action

Bupivacaine-d9 Hydrochloride operates by inhibiting sodium ion channels on neuronal cell membranes, thus blocking the generation and conduction of nerve impulses . This results in a loss of sensation, providing localized anesthesia . It also affects the activity of NMDA receptors .

Biochemical Pathways

The primary biochemical pathway affected by Bupivacaine-d9 Hydrochloride is the sodium-potassium pump mechanism. By blocking sodium ion channels, it disrupts the normal function of this pump, leading to a decrease in the membrane’s permeability to sodium ions . This results in inhibition of depolarization, effectively blocking the conduction of nerve impulses .

Pharmacokinetics

Bupivacaine-d9 Hydrochloride exhibits bimodal kinetics with rapid uptake observed during the first few hours and prolonged release through 96 hours after administration . It is metabolized in the liver, forming a metabolite called pipecoloxylidine (PPX) . Approximately 6% of the drug is excreted unchanged in the urine . The clearance rate varies, with infants having a clearance rate of 7.1 ± 3.2 mL/kg/minute and children having a rate of 10 ± 0.7 mL/kg/minute .

Result of Action

The primary result of Bupivacaine-d9 Hydrochloride’s action is the blockade of nerve impulse generation and conduction , leading to local or regional anesthesia . This makes it useful for a variety of superficial and invasive procedures, including surgery, dental and oral surgery procedures, diagnostic and therapeutic procedures, and obstetrical procedures .

Safety and Hazards

When handling Bupivacaine-d9 Hydrochloride, one should avoid dust formation, breathing vapours, mist or gas, and ensure adequate ventilation . It is also advised to avoid contact with skin, eyes, or clothing . Protective gloves, protective clothing, eye protection, and face protection should be worn .

Analyse Biochimique

Biochemical Properties

Bupivacaine-d9 Hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of sodium channels. It interacts with voltage-gated sodium channels (VGSCs) by binding to their intracellular portion, which prevents sodium influx into nerve cells and inhibits depolarization . This interaction is crucial for its anesthetic properties. Additionally, Bupivacaine-d9 Hydrochloride can block L-type calcium channels and potassium channels, further contributing to its inhibitory effects on nerve signal transmission .

Cellular Effects

Bupivacaine-d9 Hydrochloride affects various types of cells, particularly neurons and muscle cells. It influences cell function by inhibiting action potential propagation, which leads to a decrease in nerve signal transmission . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the blockade of sodium channels can alter the expression of genes involved in pain and inflammation pathways, thereby reducing pain perception .

Molecular Mechanism

The molecular mechanism of Bupivacaine-d9 Hydrochloride involves its binding to the intracellular portion of voltage-gated sodium channels, leading to the inhibition of sodium influx . This binding prevents the depolarization of nerve cells, thereby blocking the propagation of action potentials. Additionally, Bupivacaine-d9 Hydrochloride can inhibit L-type calcium channels and potassium channels, which further contributes to its anesthetic effects . These interactions result in the inhibition of nerve signal transmission and a reduction in pain perception.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bupivacaine-d9 Hydrochloride change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that Bupivacaine-d9 Hydrochloride can have sustained effects on cellular function, including prolonged inhibition of nerve signal transmission and reduced pain perception . The stability and degradation of the compound can influence its long-term efficacy.

Dosage Effects in Animal Models

The effects of Bupivacaine-d9 Hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits nerve signal transmission without causing significant adverse effects . At high doses, Bupivacaine-d9 Hydrochloride can cause toxic effects, such as muscle twitching, low blood pressure, and irregular heart rate . These threshold effects highlight the importance of careful dosage management in experimental settings.

Metabolic Pathways

Bupivacaine-d9 Hydrochloride is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2 . These enzymes facilitate the breakdown of Bupivacaine-d9 Hydrochloride into its metabolites, which are then excreted by the kidneys. The interaction with these enzymes can affect the metabolic flux and levels of metabolites in the body.

Transport and Distribution

Bupivacaine-d9 Hydrochloride is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, particularly alpha-1-acid glycoprotein, which facilitates its transport in the bloodstream . The compound is then distributed to various tissues, including the nervous system and muscles, where it exerts its anesthetic effects. The binding to plasma proteins also affects its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of Bupivacaine-d9 Hydrochloride is primarily within the intracellular portion of voltage-gated sodium channels . This localization is crucial for its inhibitory effects on nerve signal transmission. Additionally, Bupivacaine-d9 Hydrochloride can localize to other cellular compartments, such as the endoplasmic reticulum and mitochondria, where it may influence cellular function and metabolism . The targeting signals and post-translational modifications that direct Bupivacaine-d9 Hydrochloride to these compartments are essential for its activity and function.

Propriétés

IUPAC Name |

N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/i1D3,4D2,5D2,12D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEYLFHKZGLBNX-WXBJMGRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747233 | |

| Record name | 1-(~2~H_9_)Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1286973-34-9 | |

| Record name | 1-(~2~H_9_)Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588440.png)